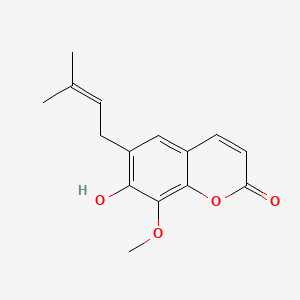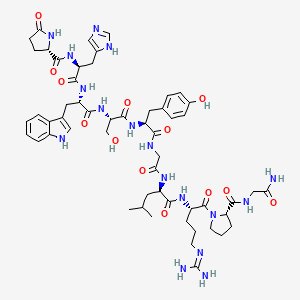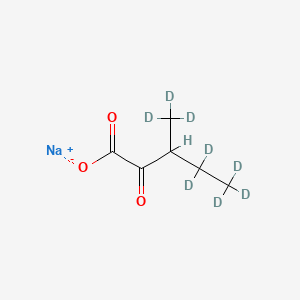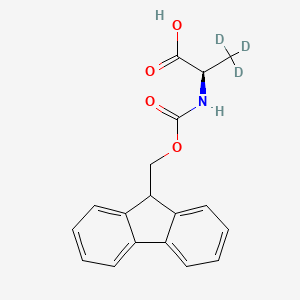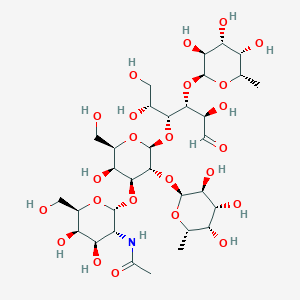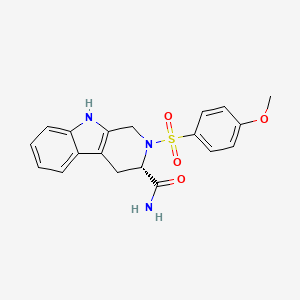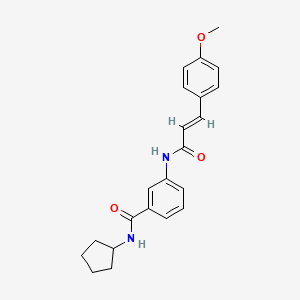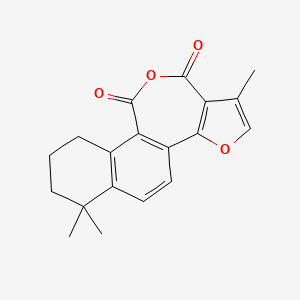
(Rac)-Pregabalin-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-普瑞巴林-d10 是普瑞巴林的氘代形式,普瑞巴林是一种主要用于治疗癫痫、神经性疼痛、纤维肌痛和广泛性焦虑症的药物。“d10”表示分子中的十个氢原子被氘(氢的稳定同位素)取代。这种修饰可以通过在质谱分析中提供明显的质量差异来帮助药代动力学研究。
准备方法
合成路线和反应条件
(Rac)-普瑞巴林-d10 的合成通常涉及将氘掺入普瑞巴林分子中。这可以通过多种方法实现,包括:
氢-氘交换: 这种方法涉及在氘源(如重水 (D2O) 或氘代溶剂)的存在下用氘取代氢原子。
氘代试剂: 在合成过程中使用氘代试剂可以将氘原子引入普瑞巴林结构中。
工业生产方法
(Rac)-普瑞巴林-d10 的工业生产遵循类似的原理,但规模更大。该过程包括:
选择氘代前体: 选择合适的氘代起始材料。
优化反应条件: 确保有效地掺入氘,同时保持普瑞巴林结构的完整性。
纯化: 使用色谱等技术分离所需的氘代产物。
化学反应分析
反应类型
(Rac)-普瑞巴林-d10 可以发生各种化学反应,包括:
还原: 添加氢或去除氧气。
取代: 用另一个官能团替换一个官能团。
常用试剂和条件
氧化: 可以使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等试剂很常见。
取代: 条件因具体的取代反应而异,但常用的试剂包括卤素和亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羧酸,而还原可能产生醇。
科学研究应用
(Rac)-普瑞巴林-d10 在科学研究中有多种应用:
药代动力学研究: 氘原子提供了明显的质量差异,使得使用质谱分析更容易跟踪生物系统中的化合物。
代谢研究: 了解人体如何代谢普瑞巴林及其氘代形式。
药物开发: 研究氘取代对普瑞巴林药理性质的影响。
生物学研究: 研究 (Rac)-普瑞巴林-d10 与各种生物靶标的相互作用。
作用机制
(Rac)-普瑞巴林-d10 与普瑞巴林一样,与中枢神经系统中电压门控钙通道的α-2-δ亚基结合。这种结合减少了神经递质(如谷氨酸、去甲肾上腺素和 P 物质)的释放,这些神经递质参与疼痛和癫痫途径。氘取代不会显着改变作用机制,但会影响化合物的药代动力学。
相似化合物的比较
类似化合物
普瑞巴林: (Rac)-普瑞巴林-d10 的非氘代形式。
加巴喷丁: 另一种用于类似适应症的药物,但化学结构不同。
氘代药物: 其他用于药代动力学研究的氘代化合物。
独特性
(Rac)-普瑞巴林-d10 由于其氘取代而独一无二,这在药代动力学和代谢研究中提供了优势。这种修饰会导致吸收、分布、代谢和排泄与非氘代普瑞巴林相比有所不同。
属性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
169.29 g/mol |
IUPAC 名称 |
3-(aminomethyl)-3,4,4,5,6,6,6-heptadeuterio-5-(trideuteriomethyl)hexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/i1D3,2D3,3D2,6D,7D |
InChI 键 |
AYXYPKUFHZROOJ-ZVKOAREQSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(CC(=O)O)CN |
规范 SMILES |
CC(C)CC(CC(=O)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
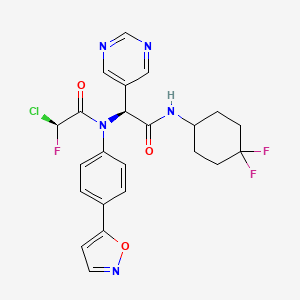
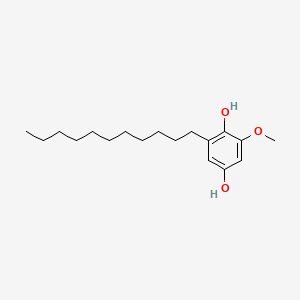
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)
